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Compound of Interest

Compound Name: 2-Chlorophenyl cyclopentyl ketone

Cat. No.: B135927

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chlorophenyl cyclopentyl ketone, a key intermediate in the synthesis of various organic
compounds. This document details the available and predicted Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 2-
Chlorophenyl cyclopentyl ketone.

Table 1: *H NMR Data (Predicted)

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
7.40-7.20 m 4H Ar-H
365 p 1H CH-(C=0)
1.95 - 1.55 m 8H -(CH2)a-

Predicted data is based on standard chemical shift values and coupling patterns for similar
structures.
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Table 2: *C NMR Data (Predicted)

Chemical Shift (8) ppm Assignment
202.0 C=0
138.0 C-Cl
131.5 Ar-C
130.0 Ar-CH
129.5 Ar-CH
127.0 Ar-CH
126.5 Ar-CH
52.0 CH-(C=0)
30.5 -CH2-
26.0 -CH2-

Predicted data is based on established carbon NMR correlation tables.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment
~3060 w Ar C-H stretch
~2960, ~2870 m Aliphatic C-H stretch
~1685 S C=0 stretch

~1590, ~1470 m Ar C=C stretch
~750 S C-Cl stretch

Data is based on the gas-phase IR spectrum available from the NIST WebBook.[1] Intensities
are abbreviated as s (strong), m (medium), and w (weak).

Table 4: Mass Spectrometry (MS) Data
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miz Relative Intensity Possible Fragment
208/210 High [M]* (Molecular ion)
180/182 Medium [M-COJ*

139/141 High [C7HaClO]*

111/113 Medium [CeHaCI]*

69 High [CsHo]*

Data is compiled from the NIST Mass Spectrometry Data Center and PubChem.[2][3] The
presence of chlorine isotopes (3>Cl and 3/Cl) results in characteristic M and M+2 peaks.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.
Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 2-Chlorophenyl cyclopentyl
ketone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCls, acetone-de).

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (6
= 0.00 ppm).

o Data Acquisition: Acquire *H and *3C NMR spectra on a standard NMR spectrometer (e.g.,
300 or 500 MHz). For *H NMR, a sufficient number of scans should be averaged to obtain a
good signal-to-noise ratio. For 133C NMR, a larger number of scans is typically required due to
the lower natural abundance of the 13C isotope.[4]

Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the
neat liquid between two salt plates (e.g., NaCl or KBr).[5] For a solid sample, a KBr pellet
can be prepared by grinding a small amount of the sample with dry KBr powder and pressing
the mixture into a translucent disk.
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Data Acquisition: Place the prepared sample in the spectrometer's sample holder and record
the spectrum over the standard mid-IR range (typically 4000-400 cm~1). A background
spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted
from the sample spectrum.[6]

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS).

lonization: Utilize a suitable ionization technique. Electron ionization (El) is common for GC-
MS and provides detailed fragmentation patterns.[7] Electrospray ionization (ESI) is often
used for LC-MS.

Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z)
range to observe the molecular ion and key fragment ions.[8]

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of

an organic compound like 2-Chlorophenyl cyclopentyl ketone.
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A general workflow for compound characterization.

Logical Relationships in Spectroscopic Data

This diagram shows the logical connections between the different spectroscopic techniques
and the structural information they provide for 2-Chlorophenyl cyclopentyl ketone.
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Information derived from different spectroscopic methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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